PHT-427

Structure-Activity Relationship PH Domain Binding Alkyl Chain Optimization

PHT-427 addresses the critical need for a non-ATP-competitive tool to dissect PI3K/Akt membrane signaling. Unlike generic kinase inhibitors, this compound uniquely targets the PH domains of both Akt and PDPK1, preventing their membrane translocation. - Dual PH-domain binding: Ki=2.7 μM (Akt) & 5.2 μM (PDPK1). - Orally active in vivo: Up to 80% tumor growth inhibition in PIK3CA-mutant xenografts at 125-250 mg/kg. - Validated for synergy studies with paclitaxel/erlotinib and PLGA-nanoparticle delivery. Supplied with ≥98% purity, full analytical documentation, and worldwide logistics support.

Molecular Formula C20H31N3O2S2
Molecular Weight 409.6 g/mol
CAS No. 1178893-77-0
Cat. No. B7881768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHT-427
CAS1178893-77-0
Molecular FormulaC20H31N3O2S2
Molecular Weight409.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2
InChIInChI=1S/C20H31N3O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(16-14-18)27(24,25)23-20-22-21-17-26-20/h13-17H,2-12H2,1H3,(H,22,23)
InChIKeyBYWWNRBKPCPJMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PHT-427: Dual Akt/PDPK1 PH Domain Inhibitor


PHT-427 is a synthetic small-molecule dual inhibitor that binds with high affinity to the pleckstrin homology (PH) domains of Akt and phosphoinositide-dependent protein kinase-1 (PDPK1), exhibiting Ki values of 2.7 μM and 5.2 μM, respectively [1]. Unlike ATP-competitive kinase inhibitors, PHT-427 selectively disrupts membrane translocation of these signaling proteins, thereby suppressing the PI3K/Akt/PDPK1 pathway [2]. The compound is orally bioavailable and demonstrates significant antitumor activity in multiple xenograft models, with up to 80% tumor growth inhibition in PIK3CA-mutant tumors [1].

PHT-427 vs. Generic Akt/PDPK1 Inhibitors


Substituting PHT-427 with a generic Akt inhibitor or a PDPK1-selective compound is not scientifically equivalent because PHT-427 uniquely targets the PH domains of both Akt and PDPK1, rather than their ATP-binding pockets [1]. This dual PH-domain mechanism is critically dependent on the optimal C12 alkyl chain length; analogs with C4, C6, or C8 chains show substantially reduced binding affinity and in vivo antitumor activity [1]. ATP-competitive inhibitors such as MK-2206 or Akti-1/2 exhibit distinct resistance profiles and do not replicate the synergistic dual inhibition of membrane localization achieved by PHT-427 [2]. Furthermore, PHT-427's oral bioavailability and defined pharmacokinetic profile (plasma half-life ~1.4 hours) are specific to this chemical entity and cannot be assumed for structurally related analogs .

PHT-427 vs. Alkyl Chain Analogs (SAR)


C12 Chain: Maximal PH Domain Binding

PHT-427 possesses a C12 dodecyl chain that yields the highest binding affinity to the PH domains of both PDPK1 and Akt compared to analogs with shorter (C4, C6, C8) or longer (C16) alkyl chains [1]. The C12 chain is essential for optimal interaction with the hydrophobic pocket of the PH domain.

Structure-Activity Relationship PH Domain Binding Alkyl Chain Optimization

C12 Chain: Superior In Vivo Antitumor Efficacy

When administered orally to immunodeficient mice bearing human tumor xenografts, PHT-427 (C12) demonstrated significantly greater tumor growth inhibition than analogs with C4, C6, or C8 alkyl chains [1]. PHT-427 achieved up to 80% tumor growth inhibition in the most sensitive PIK3CA-mutant tumors.

In Vivo Efficacy Xenograft Model Antitumor Activity

Akt Phosphorylation Inhibition (BxPC-3)

PHT-427 inhibits Akt phosphorylation on Ser473 with an IC50 of 8.6 ± 0.8 μM in BxPC-3 pancreatic cancer cells, while showing less pronounced effects on Thr308 phosphorylation and no effect on total Akt protein levels . This contrasts with ATP-competitive Akt inhibitors that typically reduce phosphorylation at both sites uniformly.

Akt Phosphorylation Cellular Assay IC50

Oral Pharmacokinetics in Mice

PHT-427 exhibits a plasma half-life of approximately 1.4 hours following oral administration in mice, with plasma concentrations exceeding the cellular IC50 for Akt/PDPK1 inhibition (10 μM; ~4 μg/mL) for at least 3 hours . This PK profile supports the observed in vivo antitumor activity.

Pharmacokinetics Oral Bioavailability Plasma Half-Life

PLGA Nanoparticle Enhanced Delivery

Encapsulation of PHT-427 into PLGA nanoparticles significantly improves drug delivery to pancreatic tumors and enhances therapeutic efficacy compared to free drug administration [1]. In MIA PaCa-2 pancreatic cancer models, nanoparticle-encapsulated PHT-427 achieved superior tumor growth suppression.

Nanoparticle Delivery Controlled Release Pancreatic Cancer

PHT-427: Optimal Research Applications


PIK3CA-Mutant Xenograft Oncology Studies

PHT-427 is most effective in mouse xenograft models bearing tumors with PIK3CA mutations, where it achieves up to 80% tumor growth inhibition at oral doses of 125–250 mg/kg [1]. Researchers should select this compound for studies focused on PI3K/Akt-driven cancers, particularly pancreatic (BxPC-3, Panc-1, MiaPaCa-2), breast (MCF-7), and NSCLC (A549) models [1].

PH Domain Membrane Translocation Studies

Because PHT-427 inhibits Akt and PDPK1 by binding to their PH domains rather than ATP pockets, it is the preferred tool compound for investigating membrane translocation-dependent signaling [1]. This mechanism is distinct from ATP-competitive inhibitors (e.g., MK-2206, GSK690693) and enables dissection of PH-domain-specific functions [2].

Hydrophobic Kinase Inhibitor Nanoformulation

PHT-427's high logP (8.96) and poor aqueous solubility make it an ideal model compound for developing PLGA-based nanoparticle delivery systems [1]. Studies demonstrate that encapsulation in single-emulsion PLGA nanoparticles enhances tumor accumulation and prolongs drug exposure, providing a validated system for testing controlled-release formulations [1].

Combination with Paclitaxel/Erlotinib

PHT-427 exhibits greater-than-additive antitumor activity when combined with paclitaxel in breast cancer models and with erlotinib in NSCLC models [1]. This synergy is particularly relevant for researchers exploring dual-targeting strategies that combine PH-domain inhibition with standard-of-care chemotherapeutics or EGFR inhibitors [1].

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